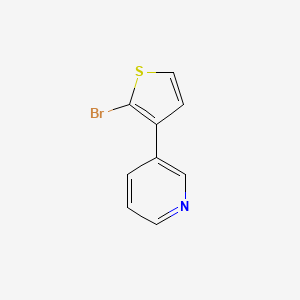

3-(2-Bromothiophen-3-yl)pyridine

描述

Structure

3D Structure

属性

IUPAC Name |

3-(2-bromothiophen-3-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-9-8(3-5-12-9)7-2-1-4-11-6-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDBDDIEHVXIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(SC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Brominated Heterocycles in Contemporary Organic Synthesis

Brominated heterocyclic compounds are pivotal intermediates in the world of organic synthesis. researchgate.netresearchgate.net The presence of a bromine atom on a heterocyclic ring provides a reactive "handle" that allows for a diverse range of chemical transformations. researchgate.net This versatility makes them invaluable building blocks for constructing more complex molecules. researchgate.net

The utility of brominated heterocycles stems from their ability to participate in a variety of powerful cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings. researchgate.netjcu.edu.au These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netjcu.edu.au This capability is crucial for the rapid exploration of "chemical space," allowing chemists to synthesize a wide array of new compounds for various applications. researchgate.net

Furthermore, the bromine atom can be readily displaced by nucleophiles or converted into other functional groups, further expanding the synthetic possibilities. researchgate.net This reactivity, combined with the inherent biological activities often displayed by brominated heterocycles, solidifies their importance in medicinal chemistry and materials science. researchgate.net The controlled introduction of bromine atoms into heterocyclic frameworks is, therefore, a key strategy in the design and synthesis of novel functional molecules. researchgate.net

An Overview of Thiophene and Pyridine Scaffolds in Modern Chemical Research

Both thiophene (B33073) and pyridine (B92270) are fundamental five- and six-membered aromatic heterocyclic rings, respectively, that are ubiquitous in modern chemical research, particularly in the field of medicinal chemistry. nih.govusc.edunih.gov

Thiophene: This sulfur-containing heterocycle is considered a "privileged pharmacophore" due to its presence in a wide range of biologically active compounds and approved drugs. nih.govrsc.org Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving properties like solubility and metabolism. cognizancejournal.com The thiophene ring system is found in drugs with diverse therapeutic applications, including anti-inflammatory agents (suprofen, tiaprofenic acid), anticancer drugs (raltitrexed, OSI-930), and antipsychotics (olanzapine). nih.gov Beyond pharmaceuticals, thiophene derivatives are also crucial in materials science, finding use in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov

Pyridine: The nitrogen-containing pyridine ring is another cornerstone of medicinal chemistry. usc.edunih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its capacity for substitution at various positions make it a versatile scaffold for drug design. frontiersin.org Pyridine derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive effects. usc.edunih.gov The pyridine moiety is a key component of many FDA-approved drugs. nih.govfrontiersin.org For instance, it is found in antimicrobial agents and drugs targeting the central nervous system. researchgate.net The development of new synthetic methods for pyridine derivatives continues to be an active area of research, driven by the quest for novel therapeutic agents. mdpi.com

Contextualization of 3 2 Bromothiophen 3 Yl Pyridine Within Current Heterocyclic Chemistry

Direct Synthesis Approaches to the Core Heterobiaryl System

Direct synthesis, in this context, often refers to the preparation of the key heterocyclic precursors required for subsequent coupling reactions. The synthesis of 3-bromothiophene , a crucial intermediate, is a prime example. Historically, its preparation was complex, involving methods like the removal of α-bromo groups from 2,3,5-tribromothiophene (B1329576) using a Grignard entrainment method or through halogen-metal interconversion followed by hydrolysis. orgsyn.org A more streamlined and modified procedure involves the reduction of 2,3,5-tribromothiophene with zinc dust in acetic acid. orgsyn.org More recent patented methods describe the catalytic isomerization of 2-bromothiophene to produce a mixture containing 3-bromothiophene, which is then purified. google.com Similarly, various substituted pyridines can be synthesized through established condensation reactions, such as the Hantzsch or Guareschi-Thorpe reactions, which build the pyridine ring from acyclic precursors. acsgcipr.org These foundational methods provide the essential building blocks that are then joined using the cross-coupling strategies detailed below.

Cross-Coupling Strategies for Thiophene-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing thienyl-pyridines, offering high yields and broad functional group tolerance. wikipedia.orgorgsyn.org These reactions typically involve coupling an organometallic derivative of one heterocycle with a halogenated version of the other.

The Suzuki-Miyaura coupling is a widely used and robust method for forming C-C bonds, favored for the low toxicity and stability of its organoboron reagents. nih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgyoutube.com For the synthesis of the target molecule, this could involve the reaction of 3-pyridylboronic acid with 2,3-dibromothiophene or, alternatively, (2-bromothiophen-3-yl)boronic acid with a suitable bromopyridine. The reaction conditions are generally mild, and a variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for specific substrates, including complex and sterically hindered biaryls. nih.govbeilstein-journals.orgbeilstein-journals.org

| Catalyst System (Palladium Source + Ligand) | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene/Water, Dioxane, DMF | Reaction is heated, often between 80-110 °C. youtube.com |

| Pd(OAc)₂ + S-Phos | K₃PO₄ | THF, Toluene | Can be effective for more challenging or sterically hindered couplings. beilstein-journals.org |

| Pd₂(dba)₃ + various phosphine (B1218219) ligands | K₃PO₄ | THF | Used in asymmetric synthesis to produce chiral biaryl compounds. beilstein-journals.org |

The Negishi coupling utilizes organozinc reagents, which are coupled with organic halides or triflates in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is highly effective for creating C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org The synthesis of a thienyl-pyridine via Negishi coupling would typically involve preparing an organozinc reagent, such as 3-pyridylzinc halide , and then coupling it with a brominated thiophene like 2,3-dibromothiophene using a palladium catalyst. orgsyn.orgyoutube.com Organozinc reagents are generally prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt like zinc bromide . youtube.com While highly effective, the organozinc reagents are sensitive to air and moisture, requiring anhydrous reaction conditions. libretexts.org

| Catalyst System (Palladium or Nickel Source) | Organometallic Reagent | Solvent | Typical Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ | Aryl-ZnBr or Aryl-ZnCl | THF, DMF | Anhydrous conditions, often at room temperature to 65 °C. wikipedia.orgyoutube.com |

| Ni(dppp)Cl₂ | Aryl-ZnBr | THF | Nickel catalysts are also effective and sometimes preferred for specific substrates. wikipedia.org |

| Pd-PEPPSI-IPent | Alkyl-ZnX | THF, NMP | Advanced catalysts can suppress side reactions like β-hydride elimination with alkylzinc reagents. rsc.org |

The Stille reaction creates a C-C bond by coupling an organotin (stannane) compound with an organic halide catalyzed by palladium. nrochemistry.comorganic-chemistry.org A key advantage of this method is the stability and tolerance of organotin reagents to a wide variety of functional groups, as well as to moisture and air. nrochemistry.comlibretexts.org The synthesis of This compound could be envisioned by coupling 3-(tributylstannyl)pyridine (B1335939) with 2,3-dibromothiophene . A significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product. nrochemistry.comorganic-chemistry.org Additives like copper(I) iodide (CuI) are often used to accelerate the reaction rate. organic-chemistry.orgharvard.edu

| Catalyst System | Additives | Solvent | Typical Conditions |

|---|---|---|---|

| Pd(PPh₃)₄ | CuI (optional, but common) | DMF, Toluene, Dioxane | Heated, often in the range of 80-110 °C. harvard.eduwikipedia.org |

| Pd₂(dba)₃ + AsPh₃ | CuI | DMF | Arsine ligands can be crucial for difficult couplings. harvard.edu |

| Pd(OAc)₂ / Dabco | None specified | DMF | Represents a simpler, ligand-free or amine-based ligand system. organic-chemistry.org |

Direct C-H arylation has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. mdpi.com This method avoids the pre-functionalization step of creating an organometallic reagent (B, Zn, Sn) by directly coupling a C-H bond of one aromatic ring with a halide on another. nih.govacs.org For instance, 3-bromopyridine could be directly coupled with 2-bromothiophene at an available C-H position. A significant challenge in this approach is controlling the regioselectivity, as multiple C-H bonds are often available for reaction. mdpi.com Research has focused on developing catalyst systems that can selectively activate a specific C-H bond, often on the thiophene ring, to yield the desired biaryl product. nih.govacs.org

| Catalyst System (Catalyst + Ligand) | Oxidant / Additive | Solvent | Typical Conditions |

|---|---|---|---|

| Pd(OAc)₂ + X-Phos or PtBu₃ | K₂CO₃ (Base) | Toluene, Dioxane | Used for direct arylation on thiophene C-H bonds. mdpi.com |

| Pd(OAc)₂ | Cu(OAc)₂ (Oxidant), Pyridine (Base) | DMSO, Dioxane | Oxidative coupling conditions for C-H activation. nih.govacs.org |

| Pd(OAc)₂ (phosphine-free) | KOAc or K₂CO₃ (Base) | DMA, NMP | Effective for C5-arylation of thiophenes bearing electron-withdrawing groups. acs.org |

Multi-Component Reactions Leading to Related Heterocyclic Systems

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a powerful and efficient pathway to complex molecules from simple starting materials. nih.govbohrium.com While a direct MCR to synthesize This compound itself may not be established, MCRs are widely used to create a diverse range of substituted pyridine and thienyl-pyridine analogues. acsgcipr.orgresearchgate.net For example, a three-component reaction based on a catalytic aza-Wittig/Diels-Alder sequence can produce highly substituted pyridines. nih.gov One could imagine a strategy where a thiophene-containing aldehyde, an enamine, and a third component are combined to rapidly assemble a complex pyridine core already bearing the desired thiophene substituent. Such approaches are valued in drug discovery for their ability to quickly generate libraries of structurally diverse compounds. nih.gov

Regioselective Bromination Reactions for Halogen Introduction

The introduction of a bromine atom at a specific position on an aromatic ring, known as regioselective bromination, is a critical step in the synthesis of complex molecules like this compound. The challenge lies in controlling the position of bromination on both the thiophene and pyridine rings, as the electronic properties of the rings and any existing substituents direct the incoming electrophile.

For the thiophene moiety, direct bromination of thiophene itself typically yields 2-bromothiophene with high selectivity due to the higher reactivity of the C2 and C5 positions. chemicalbook.com However, to synthesize the target molecule, one must brominate the C2 position of a pre-existing 3-(pyridin-3-yl)thiophene intermediate. The pyridyl substituent at the C3 position deactivates the thiophene ring, but the directing effects must be carefully considered to achieve the desired 2-bromo isomer.

Alternative strategies involve multi-step sequences where functional groups are used to direct the bromination. For instance, a protocol for synthesizing a tetra-substituted thiophene, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, utilizes a sequence of three successive regioselective lithiations followed by a bromination reaction, starting from thiophene. mdpi.com This highlights how a combination of metalation and electrophilic quench steps can achieve high regiocontrol that might be difficult to obtain through direct electrophilic substitution. mdpi.com

In cases involving benzo[b]thiophene derivatives, which share similarities with thiophene, studies on direct bromination have been conducted to optimize selectivity for producing key intermediates for pharmaceuticals. researchgate.net The choice of solvent and brominating agent are crucial factors in promoting the desired regioselectivity. researchgate.net The bromination of thiophenic compounds can proceed via an electrophilic substitution mechanism, and controlling the reaction to prevent multiple brominations is also a key consideration. researchgate.net

A method for controlling the bromination of thiophene derivatives involves reacting the derivative with a lithium source at low temperatures (e.g., -78 °C) followed by the addition of bromine. google.com This approach allows for regioselective synthesis with good yield. google.com

Table 1: Examples of Regioselective Bromination Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Thiophene | Bromine, Acetic Acid, <10°C | 2-Bromothiophene | 55% | chemicalbook.com |

| 3-Alkylthiophene | 1) n-BuLi, THF, -78°C; 2) Bromine | 2-Bromo-3-alkylthiophene | Good | google.com |

| Thiophene | 1) n-BuLi, -78°C; 2) n-PrBr; 3) n-BuLi, Phenylisocyanate; 4) n-BuLi, DMF; 5) (CCl₂Br)₂ | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 47% (overall) | mdpi.com |

| 3-Cyanobenzo[b]thiophene | Molecular Bromine | 6-Bromo-3-cyanobenzo[b]thiophene | N/A | researchgate.net |

Synthetic Routes to Key Precursors of this compound

The synthesis of this compound relies on the efficient preparation of its key precursors. The most common strategies involve the synthesis of a 3-substituted pyridine and a 2-brominated thiophene, which are then joined via a cross-coupling reaction, or the synthesis of 3-(thiophen-3-yl)pyridine followed by a regioselective bromination.

Synthesis of 2-Bromothiophene

2-Bromothiophene is a crucial intermediate that can be synthesized directly from thiophene. chemicalbook.com Several methods have been developed for this conversion.

Direct Bromination: A common laboratory method involves the bromination of thiophene in a solvent like acetic acid. chemicalbook.com

Hydrogen Peroxide-Mediated Bromination: More modern and greener methods utilize hydrogen peroxide in the presence of a bromine source. One patented method describes reacting thiophene with bromine and hydrogen peroxide in a mixture of dichloromethane (B109758) and pyridine at low temperatures (-10 °C) to afford 2-bromothiophene in high yield (over 90%). google.com Another approach uses bromine-containing wastewater (containing magnesium bromide), sulfuric acid, and hydrogen peroxide at low temperatures (4-6 °C). google.com A method using sodium bromide, L-valine methyl ester, sulfuric acid, and hydrogen peroxide has also been reported to improve the selectivity for the 2-position. patsnap.com

Table 2: Selected Synthetic Routes to 2-Bromothiophene

| Reagents | Solvent | Temperature | Yield | Reference |

| Bromine | Acetic Acid | <10°C | 55% | chemicalbook.com |

| Bromine, Hydrogen Peroxide, Pyridine | Dichloromethane | -10°C | 91.29% | google.com |

| Bromine-containing wastewater (MgBr₂), H₂SO₄, H₂O₂ | None | 4-6°C | N/A | google.com |

| NaBr, L-valine methyl ester, H₂SO₄, H₂O₂ | Water | 5-10°C | N/A | patsnap.com |

Synthesis of 3-Bromopyridine

3-Bromopyridine is another essential precursor. Its synthesis can be challenging due to the deactivation of the pyridine ring towards electrophilic substitution.

Direct Bromination of Pyridine: One method involves the direct bromination of pyridine by dropwise adding bromine to a solution of pyridine in 80-95% sulfuric acid at high temperatures (130-140 °C). patsnap.comgoogle.com While effective, this method requires harsh conditions. patsnap.comgoogle.com

From 3-Aminopyridine: An alternative route involves the bromination of 3-aminopyridine, followed by a Sandmeyer reaction (diazotization and subsequent reaction with a copper(I) bromide). google.com

Hydrogen Peroxide/Hydrobromic Acid Method: A synthetic method using pyridine mixed with a hydrobromic acid solution and reacting under the influence of hydrogen peroxide has also been developed. google.com

Table 3: Selected Synthetic Routes to 3-Bromopyridine

| Starting Material | Reagents | Temperature | Yield | Reference |

| Pyridine | Bromine, 80-95% H₂SO₄ | 130-140°C | High | patsnap.comgoogle.com |

| Pyridine | Hydrobromic acid, Hydrogen peroxide | 80-120°C | N/A | google.com |

| 3-Aminopyridine | 1) Bromination; 2) Diazotization, Sandmeyer reaction | N/A | N/A | google.com |

Assembly via Cross-Coupling Reactions

The final carbon-carbon bond formation between the pyridine and thiophene rings is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions. mdpi.comnih.gov These reactions are fundamental in modern organic synthesis for constructing biaryl systems. nih.gov

A plausible route to an immediate precursor involves the Suzuki coupling of a thiophene-3-boronic acid with a 3-halopyridine (e.g., 3-bromopyridine) or the coupling of 3-pyridylboronic acid with a 3-halothiophene. Palladium catalysts with bulky electron-rich phosphine ligands are often employed to facilitate these transformations. rsc.org A range of halogenated heteroaromatics can serve as suitable substrates for Suzuki cross-coupling reactions with pyridylboronic acids under standard conditions. nih.gov The resulting 3-(thiophen-3-yl)pyridine would then undergo regioselective bromination as described in section 2.4 to yield the final product.

Reactions Involving the Bromine Atom

The bromine atom on the thiophene ring is a key functional group that enables a variety of chemical transformations.

Further Cross-Coupling Derivatizations

The bromine atom on the thiophene ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the brominated thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, the Suzuki-Miyaura coupling of 2,5-dibromo-3-hexylthiophene (B54134) with various arylboronic acids has been used to synthesize a range of 5-aryl-2-bromo-3-hexylthiophene derivatives. nih.gov This methodology has also been applied to the synthesis of thiophene-containing Schiff bases. nih.gov The choice of catalyst, base, and solvent can influence the reaction's efficiency and selectivity.

Stille Coupling: This coupling reaction involves the use of organotin reagents. For example, 3-(tributylstannyl)pyridine can be reacted with a brominated thienyl triflate in the presence of a palladium catalyst to form the corresponding coupled product.

Other Coupling Reactions: The bromine atom can also participate in other cross-coupling reactions, such as the Ullmann-type coupling, which uses a copper catalyst to form carbon-nitrogen bonds.

Nucleophilic Aromatic Substitution on the Bromothiophene Moiety

While less common for aryl bromides compared to activated aryl chlorides or fluorides, nucleophilic aromatic substitution (SNAr) can occur on the bromothiophene ring under specific conditions. The electron-withdrawing nature of the pyridine ring can facilitate this reaction. Such reactions have been observed in related heterocyclic systems, where a halogen atom is displaced by a nucleophile. youtube.comnih.gov The success of these reactions often depends on the nature of the nucleophile and the reaction conditions.

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium, Organozinc)

The bromine atom can be converted into various organometallic reagents, which can then be used in a wide range of subsequent reactions.

Grignard Reagents: Treatment of this compound with magnesium metal can lead to the formation of the corresponding Grignard reagent. This powerful nucleophile can then react with various electrophiles, such as aldehydes, ketones, and carbon dioxide.

Organolithium Reagents: Halogen-lithium exchange, typically using an alkyllithium reagent like n-butyllithium at low temperatures, can convert the bromo-substituent into a lithium species. This organolithium intermediate is highly reactive and can be used in a variety of carbon-carbon bond-forming reactions.

Organozinc Reagents: Transmetalation of the corresponding organolithium or Grignard reagent with a zinc salt, such as zinc chloride, can generate a more functional group-tolerant organozinc reagent. znaturforsch.com These reagents are particularly useful in Negishi cross-coupling reactions.

Reactivity of the Thiophene Heterocycle

The thiophene ring itself is a reactive aromatic system that can undergo various transformations.

Electrophilic Aromatic Substitution Patterns

The thiophene ring is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is directed by the existing substituents, namely the bromine atom and the pyridine ring. The electron-rich nature of the thiophene ring makes it more reactive towards electrophiles than benzene (B151609). lumenlearning.com Common EAS reactions include:

Halogenation: Introduction of another halogen atom onto the thiophene ring.

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups.

The regioselectivity of these reactions will be influenced by the electronic and steric effects of the bromine and pyridine substituents.

Regioselective Metalation Reactions

Direct deprotonation of the thiophene ring can be achieved using strong bases, leading to the formation of organometallic intermediates. The position of metalation is influenced by the directing effects of the substituents and the base used. The use of mixed metal amide bases, such as TMP-metal bases (where TMP = 2,2,6,6-tetramethylpiperidyl), can offer high regioselectivity in the deprotonation of pyridines and other heterocycles. znaturforsch.comthieme-connect.de For instance, the use of TMPMgCl·LiCl has been shown to be effective for the regioselective magnesiation of various pyridines. thieme-connect.de Similarly, TMP-zinc bases can be used for regioselective zincation. nih.gov The resulting organometallic species can then be trapped with various electrophiles to introduce new functional groups at specific positions on the thiophene ring.

Reactions Involving Thiophene Ring-Opening or Rearrangements

While ring-opening reactions of simple thiophenes are not commonplace, they can be induced under specific conditions, often involving strong bases or transition metal catalysts. For instance, desulfurization of thiophenes using Raney Nickel is a well-established method to produce the corresponding saturated alkanes, which would result in ring opening. uobaghdad.edu.iq

In the context of more complex substituted thiophenes, ring-opening can be part of a reaction cascade. For example, reactions of certain thieno[2,3-c]pyridazines with thiohydrazides can lead to a thiophene ring-opening process, ultimately forming new heterocyclic systems. researchgate.net This type of reactivity highlights the potential for significant structural reorganization of the thiophene moiety within this compound under specific reaction conditions.

Reactivity of the Pyridine Heterocycle

The pyridine ring in this compound is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.org However, it readily participates in reactions at the nitrogen atom and can direct substitution to specific positions on the ring.

Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene and typically requires harsh reaction conditions. quimicaorganica.org The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles to the 3- and 5-positions. quimicaorganica.orgaklectures.com This is because the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized as one of the resonance structures places a positive charge on the electronegative nitrogen atom. aklectures.comyoutube.com Therefore, for this compound, any electrophilic substitution on the pyridine ring would be expected to occur at the 5-position. Common electrophilic substitution reactions like nitration and sulfonation can be achieved, but often require forcing conditions. quimicaorganica.orgyoutube.com Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates to the pyridine nitrogen, further deactivating the ring. quimicaorganica.org

The lone pair of electrons on the pyridine nitrogen atom makes it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: The pyridine nitrogen can be readily alkylated using alkyl halides to form pyridinium (B92312) salts. For instance, the reaction with methyl iodide would yield N-methyl-3-(2-bromothiophen-3-yl)pyridinium iodide. This reaction proceeds via an SN2 mechanism. youtube.com

N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). youtube.comabertay.ac.uk The resulting N-oxide is a versatile intermediate. The N-O bond can be deoxygenated, and the presence of the oxygen atom activates the 2- and 4-positions of the pyridine ring towards both nucleophilic and electrophilic substitution. umich.eduyoutube.com For example, nitration of pyridine N-oxide occurs readily at the 4-position. youtube.com

A summary of representative N-alkylation and N-oxidation reactions is presented below:

Table 1: N-Alkylation and N-Oxidation of Pyridine Derivatives

| Reaction | Reagent | Product Type |

| N-Alkylation | Methyl iodide | N-methylpyridinium iodide |

| N-Oxidation | Hydrogen peroxide, m-CPBA | Pyridine N-oxide |

This table provides a general overview of N-alkylation and N-oxidation reactions applicable to the pyridine moiety in this compound.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating to a wide variety of metal ions. This coordination ability is a cornerstone of the application of pyridine-containing compounds in coordination chemistry and catalysis. The nitrogen atom in this compound can form stable complexes with transition metals such as palladium, platinum, and ruthenium.

The formation of these metal complexes can influence the reactivity of the molecule. For example, coordination to a metal center can alter the electron density of the pyridine ring, potentially facilitating or inhibiting other chemical reactions. The geometry of the resulting complex is influenced by the nature of the metal, its oxidation state, and the other ligands present. For instance, terpyridine ligands, which contain three pyridine units, are known to form well-defined complexes with metals, inducing a conformational change in the ligand upon coordination. beilstein-journals.org Similarly, borylpyridines can form cyclic oligomers through intermolecular boron-nitrogen coordination bonds. rsc.org

Advanced Spectroscopic and Structural Elucidation of 3 2 Bromothiophen 3 Yl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(2-Bromothiophen-3-yl)pyridine, a combination of 1D and 2D NMR techniques provides a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show six distinct signals in the aromatic region, corresponding to the six protons on the two heterocyclic rings.

The protons on the pyridine (B92270) ring are influenced by the electronegative nitrogen atom. The H-2' and H-6' protons, being closest to the nitrogen, are expected to be the most deshielded, appearing at the lowest field. The H-4' proton would appear at a slightly higher field, and the H-5' proton, coupled to three other protons, would appear as a multiplet.

The thiophene (B33073) ring protons, H-4 and H-5, would appear as doublets due to mutual coupling. Their chemical shifts are influenced by the electron-donating sulfur atom and the electron-withdrawing bromine atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Ring | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| H-5 | Thiophene | ~7.10 - 7.30 | d (doublet) | J(H4-H5) ≈ 5.5 - 6.0 |

| H-4 | Thiophene | ~7.35 - 7.55 | d (doublet) | J(H4-H5) ≈ 5.5 - 6.0 |

| H-5' | Pyridine | ~7.30 - 7.50 | dd (doublet of doublets) | J(H4'-H5') ≈ 7.5 - 8.0, J(H5'-H6') ≈ 4.5 - 5.0 |

| H-4' | Pyridine | ~7.80 - 8.00 | ddd (doublet of doublet of doublets) | J(H4'-H5') ≈ 7.5 - 8.0, J(H2'-H4') ≈ 1.5 - 2.0, J(H4'-H6') ≈ 0.5 |

| H-6' | Pyridine | ~8.60 - 8.80 | dd (doublet of doublets) | J(H5'-H6') ≈ 4.5 - 5.0, J(H4'-H6') ≈ 1.5 - 2.0 |

| H-2' | Pyridine | ~8.85 - 9.05 | d (doublet) or s (singlet) | J(H2'-H4') ≈ 1.5 - 2.0 |

The proton-decoupled ¹³C NMR spectrum is predicted to show nine signals, one for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C-2) is expected to be found at a relatively high field (lower ppm) for a substituted aromatic carbon due to the heavy atom effect of bromine. The carbon atoms of the pyridine ring are found at characteristic chemical shifts, with C-2' and C-6' being the most downfield due to their proximity to the nitrogen atom. researchgate.net The quaternary carbons (C-2, C-3, C-3') can be identified by their lower intensity or by using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Ring | Predicted Chemical Shift (δ, ppm) | Type |

|---|---|---|---|

| C-2 | Thiophene | ~110 - 115 | Quaternary (C-Br) |

| C-5 | Thiophene | ~124 - 127 | CH |

| C-4 | Thiophene | ~128 - 131 | CH |

| C-3 | Thiophene | ~135 - 138 | Quaternary |

| C-5' | Pyridine | ~123 - 125 | CH |

| C-3' | Pyridine | ~133 - 136 | Quaternary |

| C-4' | Pyridine | ~136 - 139 | CH |

| C-6' | Pyridine | ~148 - 151 | CH |

| C-2' | Pyridine | ~150 - 153 | CH |

While 1D NMR provides initial data, 2D NMR experiments are essential for unambiguous assignment. bas.bg

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net It would show correlations between H-4 and H-5 on the thiophene ring, and within the pyridine ring, it would connect H-4', H-5', and H-6'. This helps to differentiate the two spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons and for confirming the connectivity between the two rings. For instance, correlations would be expected from the H-4 proton of the thiophene ring to the quaternary carbon C-2 and the inter-ring carbon C-3. Similarly, the pyridine proton H-2' would show a correlation to the inter-ring carbon C-3', confirming the linkage point.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

The spectrum of this compound would be dominated by bands corresponding to the vibrations of the thiophene and pyridine rings.

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Ring C=C and C=N stretching: These vibrations cause a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net

In-plane and out-of-plane C-H bending: These occur in the 1300-1000 cm⁻¹ and 900-650 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands is often diagnostic of the substitution pattern on the aromatic rings.

C-S and C-Br vibrations: The C-S stretching vibration of the thiophene ring is expected in the 850-600 cm⁻¹ range. The C-Br stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ region.

Table 3: Predicted FT-IR and Raman Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Ring/Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Thiophene & Pyridine |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Thiophene & Pyridine |

| C-H In-Plane Bend | 1300 - 1000 | Thiophene & Pyridine |

| C-H Out-of-Plane Bend | 900 - 650 | Thiophene & Pyridine |

| C-S Stretch | 850 - 600 | Thiophene |

| C-Br Stretch | 600 - 500 | Bromo-group |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron impact (EI).

The molecular formula of this compound is C₉H₆BrNS, giving a monoisotopic mass of approximately 238.94 Da. uni.lu Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion (M⁺) peak in the mass spectrum will appear as a characteristic pair of peaks of nearly equal intensity, separated by two mass units (m/z ≈ 239 and 241).

Fragmentation is expected to occur via several pathways:

Cleavage of the inter-ring C-C bond: This would lead to fragments corresponding to the bromothiophenyl cation (m/z 161/163) and the pyridyl cation (m/z 78), or their corresponding radicals.

Loss of Br radical: Fragmentation could involve the loss of the bromine radical from the molecular ion, leading to a fragment at m/z 160.

Ring Fragmentation: Subsequent fragmentation of the heterocyclic rings can occur, such as the loss of HCN (27 Da) from the pyridine ring or CS (44 Da) from the thiophene ring. libretexts.org

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Identity | Notes |

|---|---|---|

| 239/241 | [M]⁺ (Molecular Ion) | Characteristic 1:1 isotope pattern for Bromine. |

| 160 | [M - Br]⁺ | Loss of bromine radical. |

| 161/163 | [C₄H₂BrS]⁺ | Bromothiophenyl cation. |

| 78 | [C₅H₄N]⁺ | Pyridyl cation. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic systems like this compound, the primary absorptions are due to π → π* transitions. The presence of the nitrogen atom's lone pair of electrons also allows for n → π* transitions.

The spectrum is expected to show strong absorption bands in the UV region. Pyridine itself shows absorptions around 202 nm and 254 nm. sielc.com The extended conjugation provided by the thiophene ring is expected to shift these absorptions to longer wavelengths (a bathochromic shift). Thiophene-containing chromophores often absorb in the 250-350 nm range. researchgate.netuobaghdad.edu.iq The n → π* transition, typically weaker, may be observed as a shoulder on the tail of the stronger π → π* absorption bands.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max)

| Transition Type | Predicted λ_max Range (nm) | Notes |

|---|---|---|

| π → π | ~260 - 320 | Strong intensity absorption from the conjugated system. |

| n → π | ~300 - 350 | Weak intensity, may be obscured by the π → π* band. Involves the nitrogen lone pair. |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the solid-state molecular structure of crystalline compounds. This method provides precise three-dimensional coordinates of the atoms within a crystal lattice, offering detailed insights into bond lengths, bond angles, and torsional angles. Such data is crucial for understanding the molecule's conformation, steric and electronic effects of its substituents, and the nature of intermolecular interactions that dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, the application of this technique would yield invaluable information. The analysis would begin with the growth of a suitable single crystal, which is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be constructed, and from this, the atomic positions are determined.

For a molecule like this compound, key structural questions could be answered. For instance, the dihedral angle between the pyridine and thiophene rings would be precisely determined, indicating the degree of planarity of the molecule. In related pyridine-thiophene hybrid structures, these rings often adopt a nearly planar conformation to maximize π-orbital overlap. vulcanchem.com Furthermore, the exact bond lengths and angles involving the bromine, sulfur, and nitrogen atoms would provide a detailed picture of the electronic distribution within the molecule.

The crystal packing arrangement, governed by non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, would also be revealed. The bromine atom on the thiophene ring could potentially participate in halogen bonding, influencing the supramolecular architecture. The pyridine nitrogen is a potential hydrogen bond acceptor, which could also play a significant role in the crystal packing. Understanding these interactions is fundamental for correlating the molecular structure with the material's bulk properties.

A representative summary of the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment is presented in Table 1. It is important to note that this table is illustrative and does not represent actual experimental data for this compound.

Table 1: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Illustrative Value |

| Chemical Formula | C₉H₆BrNS |

| Formula Weight | 240.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.032 |

| b (Å) | 7.648 |

| c (Å) | 36.939 |

| β (°) | 91.315 |

| Volume (ų) | 1986.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.605 |

| Absorption Coeff. (mm⁻¹) | 4.532 |

| F(000) | 944 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 10123 |

| Independent reflections | 4025 [R(int) = 0.035] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.062, wR₂ = 0.125 |

This table is a hypothetical representation of crystallographic data for illustrative purposes.

The parameters listed, such as the unit cell dimensions (a, b, c, β), the space group, and the atomic coordinates, are the foundational data from which a complete structural analysis is built. The refinement of this data leads to the precise bond lengths and angles that define the molecular geometry.

Theoretical and Computational Investigations of 3 2 Bromothiophen 3 Yl Pyridine

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been a pivotal tool in understanding the fundamental properties of 3-(2-Bromothiophen-3-yl)pyridine. DFT calculations, particularly using hybrid functionals like B3LYP, have been employed to determine the optimized molecular geometry and electronic structure of the compound. rroij.comnih.gov These computational approaches allow for the prediction of bond lengths, bond angles, and dihedral angles in the ground state, providing a detailed three-dimensional representation of the molecule.

The accuracy of DFT methods in predicting molecular structures is often validated by comparing the calculated parameters with experimental data obtained from techniques like X-ray diffraction, where available. For similar compounds, good agreement between theoretical and experimental data has been observed. rroij.com

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap generally implies higher reactivity.

For molecules with similar structures, the HOMO and LUMO are often distributed across the π-conjugated system of the aromatic rings. mdpi.com In the case of this compound, the HOMO is expected to be located primarily on the electron-rich thiophene (B33073) ring, while the LUMO might be more localized on the electron-deficient pyridine (B92270) ring. This distribution influences the molecule's behavior in chemical reactions. rsc.org

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Note: Specific energy values for this compound require dedicated computational studies not publicly available in the searched literature.

Vibrational Frequency Calculations and Spectroscopic Correlations

DFT calculations are widely used to predict the vibrational spectra (infrared and Raman) of molecules. elixirpublishers.comnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which can then be compared with experimental data. mdpi.com This comparison helps in the assignment of observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the atoms. nih.gov

The calculated vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other limitations of the theoretical model, leading to better agreement with experimental spectra. nih.gov For pyridine and thiophene derivatives, characteristic vibrational modes for C-H, C-N, C-S, and C-Br bonds can be identified and analyzed. elixirpublishers.comresearchgate.net

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| Pyridine ring C-N stretch | Data not available |

| Thiophene ring C-S stretch | Data not available |

| C-Br stretch | Data not available |

| Inter-ring C-C stretch | Data not available |

Note: Specific frequency values for this compound require dedicated computational studies not publicly available in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. mpg.dewikipedia.org It is a powerful tool for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies of vertical electronic transitions from the ground state to various excited states. nih.gov

TD-DFT calculations can provide information about the nature of these transitions, such as whether they are π→π* or n→π* transitions, and the orbitals involved. core.ac.uk For this compound, TD-DFT can help understand its photophysical properties, including its color and fluorescence potential. The accuracy of TD-DFT results can depend on the choice of the functional. nih.gov

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. rsc.org For reactions involving this compound, DFT calculations can be used to map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and transition states. researchgate.netresearchgate.netnih.gov

By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined, providing insights into the reaction kinetics. This type of analysis is valuable for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound, such as its participation in cross-coupling reactions or electrophilic/nucleophilic substitutions. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) represent electron-deficient areas that are prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a site for protonation or coordination to metal centers. The hydrogen atoms and the region around the bromine atom might exhibit a positive potential.

Based on a comprehensive search of available scientific literature, specific theoretical and computational studies focusing on the analysis of intermolecular and non-covalent interactions, such as Hirshfeld surface analysis and Reduced Density Gradient (RDG) analysis, for the compound This compound could not be located.

While the techniques mentioned are powerful tools for understanding crystal packing and non-covalent forces, it appears that dedicated research applying these specific methods to "this compound" has not been published in the accessible public domain. General principles of these analyses are well-established in computational chemistry for a wide range of molecules. For instance, Hirshfeld surface analysis is used to partition crystal space and visualize intermolecular contacts, while RDG analysis helps in identifying and characterizing weak interactions like hydrogen bonds and van der Waals forces. However, without specific studies on the title compound, a detailed discussion and presentation of data tables as requested is not possible.

Future computational research on this molecule would be necessary to generate the specific data required for a thorough analysis of its intermolecular interactions. Such studies would provide valuable insights into its solid-state behavior and potential applications in materials science.

Strategic Applications of 3 2 Bromothiophen 3 Yl Pyridine in Organic Synthesis

As a Versatile Building Block for Diverse Heterocyclic Frameworks

The utility of 3-(2-bromothiophen-3-yl)pyridine as a foundational element for constructing diverse heterocyclic frameworks is well-documented. ossila.comapolloscientific.co.uk Heterocyclic compounds are central to medicinal chemistry and materials science, forming the core structures of numerous pharmaceuticals, agrochemicals, and organic electronic materials. ossila.comnih.gov The pyridine (B92270) and thiophene (B33073) rings present in the molecule are common motifs in biologically active compounds. nih.govnih.gov

The bromine atom on the thiophene ring and the nitrogen atom in the pyridine ring provide two reactive centers for further chemical transformations. This dual reactivity allows for the construction of fused heterocyclic systems and multi-substituted aromatic compounds. For instance, the bromine atom can be readily displaced or utilized in cross-coupling reactions, while the pyridine nitrogen can be quaternized or involved in directing metallation reactions. unimi.it

Research has demonstrated the synthesis of various fused systems, such as thieno[3,2-b]pyridines, from precursors related to this compound. semanticscholar.orgmdpi.com These frameworks are of significant interest due to their potential biological activities. The ability to generate complex molecular architectures from this relatively simple starting material underscores its importance as a versatile building block in synthetic organic chemistry.

Precursors for Polyheteroaromatic and π-Conjugated Systems in Materials Chemistry

The structure of this compound, with its interconnected aromatic rings, makes it an ideal precursor for the synthesis of polyheteroaromatic and π-conjugated systems. These materials are at the forefront of research in materials science, particularly for applications in organic electronics. mdpi.com The extended π-systems in these molecules can facilitate charge transport, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bromine atom on the thiophene ring serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions allow for the facile introduction of other aromatic or heteroaromatic units, thereby extending the π-conjugation of the system. The pyridine moiety can also be functionalized to tune the electronic properties of the final material. tcu.edu

For example, derivatives of pyridine-3,5-dicarbonitrile (B74902) have shown promise as electron-transporting materials in OLEDs. beilstein-journals.org The incorporation of thiophene rings into such systems can further modulate their electronic and photophysical properties. The synthesis of such complex molecules often relies on the strategic use of building blocks like this compound.

| Application Area | Key Molecular Feature | Synthetic Strategy |

| Organic Light-Emitting Diodes (OLEDs) | Extended π-conjugation | Suzuki/Stille Coupling |

| Organic Photovoltaics (OPVs) | Tunable energy levels | Functionalization of pyridine |

| Organic Field-Effect Transistors (OFETs) | Ordered molecular packing | Polymerization |

Role in the Design and Synthesis of Ligands for Transition Metal Catalysis

The pyridine nitrogen and the sulfur atom of the thiophene ring in this compound make it an attractive scaffold for the design of novel ligands for transition metal catalysis. nih.govtcu.edu The ability of these heteroatoms to coordinate to metal centers is a key feature in the development of new catalysts with enhanced activity and selectivity.

The synthesis of ligands derived from this building block allows for the creation of a diverse library of structures with varying steric and electronic properties. tcu.edutcu.edu For instance, substitution at the bromine position can introduce bulky groups that can influence the coordination geometry around the metal center, thereby affecting the catalyst's selectivity. Similarly, modifications to the pyridine ring can alter the electronic properties of the ligand, which in turn can modulate the reactivity of the metal catalyst. tcu.edu

Palladium complexes bearing ligands derived from similar bromo-heteroaryl precursors have been shown to be effective catalysts for a variety of cross-coupling reactions. nih.gov The development of new ligands is a continuous effort in the field of catalysis, and versatile building blocks like this compound play a crucial role in this process.

| Catalyst System | Ligand Feature | Application |

| Palladium-based | Bidentate N,S-ligation | Cross-coupling reactions |

| Rhodium-based | Chiral phosphine-pyridine | Asymmetric hydrogenation |

| Copper-based | Pyridinophane-type | Oxidation reactions |

Preparation of Functionalized Derivatives for Further Chemical Transformations

The strategic functionalization of this compound opens up a vast chemical space for the synthesis of novel compounds. The bromine atom is a key functional group that can be readily transformed into a variety of other functionalities. For example, it can be converted to boronic acids or esters via lithium-halogen exchange followed by reaction with a borate (B1201080) ester. These boronic acid derivatives are versatile intermediates for Suzuki cross-coupling reactions, allowing for the introduction of a wide range of aryl and heteroaryl groups. whiterose.ac.uk

Furthermore, the bromine atom can be substituted by various nucleophiles through nucleophilic aromatic substitution reactions, although this may require activation of the ring system. nih.gov The pyridine ring itself can also be functionalized. For example, the nitrogen atom can be oxidized to the corresponding N-oxide, which can facilitate electrophilic substitution at the 4-position of the pyridine ring.

The ability to selectively functionalize both the thiophene and pyridine rings allows for the creation of a diverse array of derivatives with tailored properties for various applications, from medicinal chemistry to materials science. mdpi.com

| Reaction Type | Reagents | Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted thienylpyridine |

| Stille Coupling | Organostannane, Pd catalyst | Organostannyl-substituted thienylpyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted thienylpyridine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted thienylpyridine |

Conclusion and Future Research Directions

Summary of Key Research Findings on 3-(2-Bromothiophen-3-yl)pyridine

Research on the specific chemical compound this compound has primarily established its role as a valuable heterocyclic building block in organic synthesis. The molecule incorporates two key aromatic systems: a pyridine (B92270) ring and a brominated thiophene (B33073) ring. This structure presents multiple sites for further chemical modification.

Key structural and electronic characteristics have been predicted through computational studies. Density Functional Theory (DFT) calculations provide insight into its molecular geometry. These theoretical studies are crucial in the absence of extensive experimental data and suggest a foundation for predicting the compound's reactivity. For instance, theoretical calculations on analogous structures indicate that pyridine-thiophene hybrids often adopt planar conformations, which maximizes π-orbital overlap between the two aromatic rings.

While direct experimental research on this compound is not extensively documented in publicly available literature, its commercial availability points to its utility as an intermediate for creating more complex molecular architectures. The primary research findings, therefore, revolve around its fundamental structure and its potential, rather than a deep body of experimental work on its reactions or applications.

| Parameter | Value (Å or °) | Method | Compound |

| C3–C(thiophene) Bond Length | 1.476 Å | DFT/B3LYP | This compound |

| C–Br (thiophene) Bond Length | 1.897 Å | DFT/B3LYP | This compound |

| Pyridine N–C2–C3 Angle | 121.5° | DFT/B3LYP | This compound |

| HOMO-LUMO Band Gap | 3.65 eV | DFT | 2-Bromothiophene (B119243) derivatives |

Data for this compound are based on theoretical calculations for the specific compound, while HOMO-LUMO data is derived from studies on closely related 2-bromothiophene derivatives to infer electronic properties. vulcanchem.com

Identified Gaps in Current Understanding of its Chemical Behavior

The current body of scientific knowledge on this compound is marked by several significant gaps. The most prominent is the lack of comprehensive experimental data to validate theoretical predictions of its structure and reactivity.

Specific gaps include:

Spectroscopic Characterization: While routine characterization is performed for its synthesis, a detailed spectroscopic analysis (including advanced NMR techniques, FT-IR, Raman, and UV-Vis spectroscopy) under various conditions has not been systematically reported. This information is critical for understanding its electronic structure and behavior in different chemical environments.

Reaction Kinetics and Mechanisms: The kinetics and mechanisms of reactions involving this compound, particularly cross-coupling and substitution reactions, remain unstudied. A quantitative understanding of its reaction rates and pathways is essential for optimizing its use in synthesis.

Biological Profiling: There is no significant research into the biological activities of this compound itself. Given that many thiophene and pyridine derivatives exhibit interesting pharmacological properties, its biological profile is a major unexplored area. nih.govresearchgate.netnih.gov

Emerging Avenues for Synthetic Innovation and Uncharted Reactivity Exploration

The structure of this compound offers numerous opportunities for synthetic innovation and the exploration of novel chemical reactions.

Palladium-Catalyzed Cross-Coupling: The bromine atom at the 2-position of the thiophene ring is a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an ideal substrate for Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would enable the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

Multi-Component Reactions (MCRs): The synthesis of pyridine-thiophene hybrids can be efficiently achieved through MCRs. vulcanchem.com Adapting this strategy could allow for the rapid construction of complex molecules from this compound precursors, improving synthetic efficiency and atom economy.

C-H Activation: Beyond the reactive C-Br bond, the unfunctionalized C-H bonds on both the pyridine and thiophene rings are targets for direct C-H activation and functionalization. This modern synthetic approach could provide access to derivatives that are difficult to obtain through traditional methods, opening up new areas of chemical space.

Modification of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be targeted for reactions such as N-oxidation or quaternization. These modifications would drastically alter the electronic properties of the molecule, influencing its reactivity, solubility, and ability to coordinate with metal ions.

Potential for Integration into Novel Chemical Systems and Functional Materials

Extrapolating from research on related pyridine-thiophene structures, this compound holds considerable potential for use in advanced applications.

Medicinal Chemistry: Thiophene and pyridine moieties are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov Derivatives of this compound could be designed as scaffolds for novel therapeutic agents. Research on analogous compounds suggests potential applications as anticancer agents (by targeting kinases or inducing apoptosis), antibacterial agents, or as inhibitors of other biologically significant enzymes. researchgate.netacs.orgnih.gov The sulfur atom of the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov

Materials Science: Fused thiophene systems and pyridine-containing polymers are integral to the field of organic electronics. wku.edumdpi.com By serving as a monomer or a key intermediate, this compound could be used to synthesize novel organic semiconductors, conductive polymers, and materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. The tunable electronic properties of the pyridine-thiophene core make it an attractive candidate for creating materials with specific charge-transport characteristics.

Coordination Chemistry and Catalysis: The pyridine nitrogen provides a coordination site for metal ions. Ligands derived from this compound could be used to create novel metal complexes with unique catalytic activities or photophysical properties. Research on similar compounds has shown their utility in forming ligands for metal-catalyzed reactions.

The exploration of these future research directions will be crucial to unlocking the full potential of this compound, moving it from a simple building block to a key component in functional molecules and materials.

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(2-Bromothiophen-3-yl)pyridine with high purity?

- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, bromothiophene derivatives can react with pyridine precursors in absolute ethanol with trimethylamine as a catalyst. This method ensures regioselectivity at the 3-position of the thiophene ring. Post-synthesis, recrystallization in ethanol or column chromatography (using silica gel and a hexane/ethyl acetate gradient) is recommended for purification .

Q. How can elemental analysis and spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- Elemental Analysis : Compare calculated and observed percentages of C, H, and N (e.g., Anal. Calcd. for C₁₀H₇BrN₂S: C 45.65%, H 2.68%, N 10.65%; Found: C 45.70%, H 2.72%, N 10.68%) to confirm stoichiometry .

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.5 ppm) and carbons (δ 110–150 ppm). The bromine substituent causes deshielding in adjacent nuclei.

- IR : Confirm C-Br stretches (~550–600 cm⁻¹) and pyridine ring vibrations (1600–1580 cm⁻¹) .

Q. What purification strategies resolve byproduct contamination in bromothiophene-pyridine coupling reactions?

- Methodological Answer : Use gradient elution in column chromatography (e.g., 10–30% ethyl acetate in hexane) to separate unreacted starting materials. For persistent impurities, recrystallization in dichloromethane/hexane mixtures (1:3 v/v) at low temperatures (0–4°C) improves yield and purity .

Advanced Research Questions

Q. Which density functional theory (DFT) functionals are optimal for modeling the electronic structure of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-Lee-Yang-Parr), which incorporate exact exchange terms, provide accurate thermochemical data (e.g., bond dissociation energies, ionization potentials). Basis sets such as 6-311++G(d,p) are recommended for bromine-containing systems to account for relativistic effects. Software like Gaussian or ORCA can execute these calculations .

Q. How do reaction conditions influence the regioselectivity of phosphonylation at the bromine site?

- Methodological Answer : Phosphonylation with triethyl phosphite proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. Heating at 120°C in anhydrous DMF with catalytic KI enhances reactivity. Monitor reaction progress via TLC (Rf ~0.5 in 20% EtOAc/hexane). The bromine atom’s electron-withdrawing effect directs substitution to the 2-position of the thiophene ring .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they resolved?

- Methodological Answer : Challenges include weak diffraction due to heavy bromine atoms and crystal twinning. Use SHELXT for structure solution and SHELXL for refinement. Collect high-resolution data (≤0.8 Å) at low temperatures (100 K) to mitigate thermal motion. Hydrogen atoms are placed geometrically and refined isotropically .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD bond angles) be reconciled?

- Methodological Answer : Cross-validate experimental XRD bond angles (e.g., C-S-C = 92.5° in the solid state) with DFT-optimized geometries. For NMR discrepancies (e.g., coupling constants), consider solvent effects (CDCl₃ vs. DMSO-d₆) and dynamic processes (ring puckering) using variable-temperature NMR .

Q. What structure-activity relationship (SAR) insights guide the design of derivatives for antimicrobial applications?

- Methodological Answer : Introduce electron-donating groups (e.g., -OCH₃) at the pyridine 4-position to enhance bacterial membrane penetration. Test minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate logP values (HPLC-derived) with biofilm inhibition efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。